Trimethyl(undecyloxy)ammonium chloride
Description
Trimethyl(undecyloxy)ammonium chloride is a quaternary ammonium compound (QAC) characterized by a central nitrogen atom bonded to three methyl groups and an undecyloxy chain (C₁₁H₂₃O–). The undecyloxy group introduces an ether oxygen, distinguishing it from alkyl-substituted QACs like dodecyl trimethyl ammonium chloride (DTAC). This structural feature enhances its solubility in polar solvents and influences its surfactant properties, making it suitable for applications in detergents, biocides, and materials science .
Properties
CAS No. |
88599-13-7 |
|---|---|
Molecular Formula |
C14H32ClNO |
Molecular Weight |
265.86 g/mol |
IUPAC Name |
trimethyl(undecoxy)azanium;chloride |
InChI |
InChI=1S/C14H32NO.ClH/c1-5-6-7-8-9-10-11-12-13-14-16-15(2,3)4;/h5-14H2,1-4H3;1H/q+1;/p-1 |
InChI Key |
DICATXUTHFWIIX-UHFFFAOYSA-M |
Canonical SMILES |
CCCCCCCCCCCO[N+](C)(C)C.[Cl-] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of trimethyl(undecyloxy)ammonium chloride typically involves the reaction of trimethylamine with undecyloxy chloride. The reaction is carried out in an organic solvent such as dichloromethane under controlled temperature conditions to ensure the formation of the desired quaternary ammonium salt.
Industrial Production Methods: In industrial settings, the production of this compound is scaled up using continuous flow reactors. This method allows for better control over reaction parameters and yields a high-purity product. The process involves the careful addition of reactants and continuous removal of by-products to maintain the efficiency of the reaction.
Chemical Reactions Analysis
Types of Reactions: Trimethyl(undecyloxy)ammonium chloride undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the chloride ion is replaced by other nucleophiles.
Oxidation and Reduction Reactions: While less common, it can undergo oxidation or reduction under specific conditions.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium iodide are commonly used.
Oxidation: Strong oxidizing agents like potassium permanganate can be used.
Reduction: Reducing agents such as lithium aluminum hydride may be employed.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with potassium iodide would yield trimethyl(undecyloxy)ammonium iodide.
Scientific Research Applications
Trimethyl(undecyloxy)ammonium chloride has a wide range of applications in scientific research:
Chemistry: It is used as a phase transfer catalyst in organic synthesis to facilitate reactions between reactants in different phases.
Biology: It serves as a surfactant in the preparation of biological samples for microscopy.
Medicine: It is explored for its antimicrobial properties and potential use in disinfectants.
Industry: It is used in the formulation of detergents, fabric softeners, and personal care products due to its surfactant properties.
Mechanism of Action
The mechanism by which trimethyl(undecyloxy)ammonium chloride exerts its effects involves its interaction with cell membranes. The compound disrupts the lipid bilayer of microbial cell membranes, leading to cell lysis and death. This action is primarily due to its cationic nature, which allows it to interact with the negatively charged components of cell membranes.
Comparison with Similar Compounds
Comparison with Similar Quaternary Ammonium Compounds
Structural and Functional Differences
| Compound Name | Structure | Key Functional Groups | Alkyl Chain Length | Ether Oxygen Presence |
|---|---|---|---|---|
| Trimethyl(undecyloxy)ammonium chloride | N⁺(CH₃)₃–O–C₁₁H₂₃ | Ether-linked undecyloxy | C11 | Yes |
| Dodecyl trimethyl ammonium chloride (DTAC) | N⁺(CH₃)₃–C₁₂H₂₅ | Straight alkyl chain | C12 | No |
| Cetyl trimethyl ammonium chloride (CTAC) | N⁺(CH₃)₃–C₁₆H₃₃ | Straight alkyl chain | C16 | No |
| Benzyl trimethyl ammonium chloride (BTMAC) | N⁺(CH₃)₃–C₆H₅CH₂ | Aromatic benzyl group | N/A | No |
| Methacrylamide propyl trimethyl ammonium chloride (MAPTAC) | N⁺(CH₃)₃–CH₂CH₂CH₂–CO–NH–C(CH₂) | Polymerizable acrylamide group | C3 | No |
Key Observations :
- Chain Length : Longer alkyl chains (e.g., CTAC, C16) enhance hydrophobicity and antimicrobial efficacy but reduce water solubility .
- Ether Oxygen : The undecyloxy group improves solubility in aqueous media compared to DTAC (C12 alkyl) .
- Functional Groups : BTMAC’s aromatic group enables π-π interactions in catalysis, while MAPTAC’s acrylamide moiety supports polymerization for temperature-resistant materials .
Antimicrobial Activity
- DTAC and CTAC : Exhibit strong bactericidal power due to C12–C16 alkyl chains disrupting microbial membranes. CTAC’s longer chain provides higher efficacy but lower solubility .
- This compound : Predicted to balance solubility and activity due to the C11 chain and ether oxygen, though direct data is lacking. Similar QACs with ether linkages show 20–30% higher solubility than alkyl analogs .
Adsorption and Material Science
- CTAC and OTAC (C18) : Used in synthesizing porous MgAl-LDH for wastewater treatment. Longer chains (OTAC) enhance adsorption capacity for hydrophobic contaminants but require higher dosages .
- This compound : The ether group may improve interactions with polar adsorbents (e.g., silica) for ion exchange, as seen in quaternary ammonium-functionalized materials (ion exchange capacity: 1.26 mmol/g) .
Thermal and Chemical Stability
- MAPTAC : Exhibits temperature resistance up to 120°C due to its polymeric structure, making it ideal for oilfield applications .
- BTMAC : Stable in aqueous media at pH >9 but degrades under acidic conditions .
- This compound : Expected stability similar to DTAC, which retains efficacy in neutral to alkaline conditions .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
